7,8-Dihydroxy-4'-methoxyisoflavone
CAS No.: 37816-19-6
VCID: VC0190402
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
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Description | 7,8-Dihydroxy-4'-methoxyisoflavone is an isoflavone found in various plants, including Maackia amurensis, Dalbergia retusa, Millettia nitida, and Dipteryx odorata . Known for its antioxidant, anti-inflammatory, and antineoplastic properties, this compound is of interest in both chemistry and medicine. It is considered a candidate for cancer prevention and treatment due to its capacity to induce apoptosis and inhibit cell proliferation in cancer cells. The synthesis of 7,8-Dihydroxy-4'-methoxyisoflavone typically involves the methylation of 7,8-dihydroxyisoflavone, often using methyl iodide in the presence of a base like potassium carbonate. It can be extracted from natural sources or produced through synthetic routes to ensure high yield and purity. This compound can undergo reactions such as oxidation, reduction, and electrophilic substitution, leading to various derivatives. Its mechanism of action includes the inhibition of fatty acid amide hydrolase (FAAH) and acting as an agonist of PPARgamma, a nuclear receptor regulating glucose and lipid metabolism. Other isoflavones with similar properties include genistein, daidzein, and biochanin A. Genistein shares antioxidant and anticancer properties, while daidzein is known for its estrogenic activity. Another related compound is 7,8,3'-Trihydroxy-4'-methoxyisoflavone, found in plants like Pongamia pinnata . This highlights the uniqueness of 7,8-Dihydroxy-4'-methoxyisoflavone due to its specific substitution pattern and biological activities. |
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CAS No. | 37816-19-6 |
Product Name | 7,8-Dihydroxy-4'-methoxyisoflavone |
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |
Standard InChIKey | DLXIJJURUIXRFK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Synonyms | Retusin; 7,8-Dihydroxy-4'-methoxyisoflavone |
PubChem Compound | 5481240 |
Last Modified | Apr 15 2024 |
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